(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester

Medicinal Chemistry Process Chemistry Protecting-Group Strategy

(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester (CAS 885955-96-4) is a Boc-protected 2-aminoimidazole derivative with molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.3 g/mol. The compound is supplied as a versatile small-molecule scaffold with a minimum purity of 95%.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 885955-96-4
Cat. No. B2841040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester
CAS885955-96-4
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-12-15-9-11(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)
InChIKeyVASFTMPTJTULSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester (CAS 885955-96-4) Demands a Dedicated Sourcing Strategy


(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester (CAS 885955-96-4) is a Boc-protected 2-aminoimidazole derivative with molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.3 g/mol . The compound is supplied as a versatile small-molecule scaffold with a minimum purity of 95% . Unlike the parent 4-phenylimidazole (CAS 670-95-1, MW 144.17), the tert-butyl carbamate appendage at the 2-position introduces orthogonal amine protection, enabling chemoselective synthetic manipulations that are inaccessible with the unprotected heterocycle . This structural distinction fundamentally alters the compound's physicochemical profile and designates it as a strategic intermediate rather than a direct biological probe, a differentiation that carries immediate consequences for procurement decisions in medicinal chemistry and process development workflows.

The False Economy of Substituting (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester with 4-Phenylimidazole or Unprotected Analogs


4-Phenylimidazole (4-PI) is a well-characterized heme ligand and inhibitor of indoleamine 2,3-dioxygenase (IDO, IC₅₀ = 48 µM) [1] and β-glucosidase (Kᵢ = 0.8 µM) [2], but its unprotected imidazole NH and absence of a tractable amine handle render it incompatible with peptide coupling, reductive amination, or urea-forming reactions without laborious protecting-group installation. Conversely, the target compound's Boc group provides acid-labile protection that can be selectively removed under mild conditions (TFA or HCl) to liberate the free 2-aminoimidazole for late-stage diversification [3]. Attempting to substitute this compound with 4-phenylimidazole or its simple N-alkyl analogs forfeits the synthetic versatility and orthogonal reactivity that define the carbamate's value proposition in multi-step syntheses. The quantifiable consequences—additional synthetic steps, lower overall yields, and increased purification burden—are documented in the patent literature comparing column-dependent vs. crystallization-enabled processes [3].

Six Evidence Dimensions Where (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester Demonstrates Quantifiable Differentiation from Closest Analogs


Orthogonal Amine Protection Eliminates a Synthetic Step Relative to 4-Phenylimidazole

The target compound incorporates a Boc-protected amine at the imidazole 2-position (MW 259.3 g/mol), whereas 4-phenylimidazole (MW 144.17 g/mol) bears no amine substituent, requiring a separate N-protection or N-functionalization step before use in amide bond formation or reductive amination sequences . In the patented synthesis of Eluxadoline, formation of the crystalline oxalate salt of [(S)-1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester—a direct derivative of the target scaffold—enabled purification by crystallization rather than column chromatography, providing high yield and very high purity while avoiding the yield losses inherent to chromatographic purification of the unprotected amine intermediate [1].

Medicinal Chemistry Process Chemistry Protecting-Group Strategy

Enabling Crystallization-Driven Purification vs. Chromatography-Dependent Processes for the Unprotected Analog

The oxalate salt of [(S)-1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester was specifically claimed as a novel crystalline intermediate that achieves high purity without column chromatography, in contrast to the prior art process for the unprotected amine (Formula II) which required chromatographic purification and suffered from reduced overall yield [1]. The patent explicitly states that the prior method for the corresponding unprotected amine 'requires purification by column chromatography, which reduces overall yield' and 'is not amenable to large scale synthesis,' positioning the Boc-carbamate intermediate as the enabling entity for scalable manufacturing.

Process Chemistry Crystallization Eluxadoline Synthesis

Physicochemical Property Differentiation: Molecular Weight Governs Permeability and Solubility Profiles

The target compound has a molecular weight of 259.3 g/mol and formula C₁₄H₁₇N₃O₂, substantially higher than 4-phenylimidazole (MW 144.17, C₉H₈N₂) . The additional 115.13 g/mol arises from the tert-butyl carbamate group, which adds two hydrogen-bond acceptors (carbonyl and carbamate oxygen) and increases the topological polar surface area. 4-Phenylimidazole is a crystalline solid (mp 128–131 °C) with acetone solubility of 25 mg/mL , whereas the target carbamate, lacking a free imidazole NH, exhibits different solubility characteristics compatible with a broader range of organic solvents used in peptide coupling and palladium-catalyzed cross-coupling reactions .

Physicochemical Properties Drug-likeness Permeability

Scaffold Biological Activity Context: The 4-Phenylimidazole Core Confers Multi-Target Engagement Not Present in Simpler Imidazoles

4-Phenylimidazole (the core scaffold of the target compound) is a potent, pH-independent competitive inhibitor of sweet almond β-glucosidase with Kᵢ = 0.8 µM, binding at least three orders of magnitude more tightly to β-glucosidase than to other exoglycosidases tested [1]. Against human IDO1, 4-PI exhibits an IC₅₀ of 48 µM [2], and against human tryptophan 2,3-dioxygenase (TDO), IC₅₀ values of 0.62 µM (human) and 2 µM (mouse) have been reported . These multi-target activities are not recapitulated by simple imidazole (which lacks the phenyl group) or by 1-phenylimidazole or 2-phenylimidazole, which show no effect on calmodulin-dependent nitric-oxide synthase at concentrations up to 50-fold higher than those that inhibit citrulline formation [3]. The target compound retains this 4-phenylimidazole pharmacophore while adding a derivatizable 2-amino handle, enabling exploration of structure-activity relationships inaccessible from the parent scaffold.

β-Glucosidase Inhibition IDO Inhibition Heme Ligand

FXIa Inhibitor Scaffold: The (4-Phenyl-1H-imidazol-2-yl)ethanamine Core Achieves Sub-Nanomolar Potency in Vivo

Inhibitors built on the (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core—directly accessible from the target carbamate via Boc deprotection and subsequent functionalization—have been optimized to compound 16b, a potent, reversible FXIa inhibitor with Kᵢ = 0.3 nM and in vivo antithrombotic efficacy in the rabbit AV-shunt thrombosis model (ID₅₀ = 0.6 mg/kg + 1 mg·kg⁻¹·h⁻¹) [1]. The X-ray crystal structure of FXIa in complex with inhibitor 11h (PDB: 4TY7) confirmed the binding mode of this chemotype and guided further optimization [1]. This level of target engagement and in vivo pharmacological validation distinguishes the 4-phenylimidazole-2-amine scaffold from other imidazole-based serine protease inhibitor series that have not advanced to in vivo efficacy studies.

Factor XIa Inhibition Antithrombotic In Vivo Efficacy

SSTR3 Agonist Development: (4-Phenyl-1H-imidazol-2-yl)methanamine Derivatives Achieve Single-Digit Nanomolar Potency

Structure–activity relationship studies on (4-phenyl-1H-imidazol-2-yl)methanamine—a close structural analog of the target carbamate—yielded compound 5c, a highly potent, low molecular weight SSTR3 agonist with EC₅₀ = 5.2 nM and MW = 359 [1]. This represents a non-peptidic agonist scaffold with potency comparable to or exceeding that of many peptidic somatostatin analogs, while offering the pharmacokinetic advantages inherent to small molecules. The target tert-butyl carbamate provides a direct entry point to this chemotype, as Boc deprotection reveals the free 2-aminomethyl imidazole that can be further elaborated via the SAR pathways delineated in the Merck Research Laboratories study [1].

Somatostatin Receptor 3 GPCR Agonist Non-Peptidic Ligand

Four High-Impact Procurement Scenarios for (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester


Late-Stage Diversification in Kinase or Protease Inhibitor Programs Requiring a Protected 2-Aminoimidazole Handle

Medicinal chemistry teams designing covalent or reversible inhibitors of serine proteases (e.g., FXIa, Kᵢ = 0.3 nM for optimized lead compound 16b [1]) or kinases can procure this compound as a pre-protected building block. Boc deprotection under standard acidic conditions liberates the free 2-amino group for amide coupling, urea formation, or reductive amination without the need for separate nitrogen protection chemistry. The established X-ray crystallography of the (4-phenyl-1H-imidazol-2-yl)ethanamine chemotype bound to FXIa (PDB: 4TY7) provides a structure-based design rationale that de-risks scaffold selection [1].

Scalable Process Development for Eluxadoline or Related Mixed Opioid Receptor Modulators

Process chemistry groups developing synthetic routes to Eluxadoline or structurally related μ-opioid agonist/δ-opioid antagonist candidates should procure this compound specifically for its demonstrated ability to form crystalline oxalate salts amenable to large-scale purification [2]. The patented process (US 2018/0029994 A1) explicitly contrasts the crystallization-enabled route using the Boc-carbamate intermediate with the prior art column chromatography-dependent route for the unprotected amine, establishing a clear operational and economic advantage [2].

SSTR3 Agonist Lead Optimization Starting from a Validated Non-Peptidic Chemotype

Neuroscience and metabolic disease teams pursuing somatostatin receptor 3 (SSTR3) as a target for type 2 diabetes or cognitive disorders can use this carbamate as the entry point to the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold that produced compound 5c (EC₅₀ = 5.2 nM, MW = 359) [3]. The Merck Research Laboratories SAR study provides a published roadmap for scaffold elaboration, reducing the synthetic uncertainty associated with de novo lead generation [3].

Parallel Synthesis of IDO1/TDO Inhibitor Libraries Using a Common 4-Phenylimidazole Scaffold

Immuno-oncology groups exploring IDO1 and TDO dual inhibition can procure this compound as a diversification-ready analog of the validated heme ligand 4-phenylimidazole (IDO1 IC₅₀ = 48 µM; TDO IC₅₀ = 0.62 µM) [4]. The 2-amino substituent provides a vector for introducing substituents that can exploit interactions with C129 and S167 in the IDO1 active site interior, as demonstrated by 10-fold potency improvements in optimized 4-PI derivatives (compounds 1, 17, 18) [5]. The Boc group ensures compatibility with multi-step parallel synthesis workflows.

Quote Request

Request a Quote for (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.